7-Bromoindole
Overview
Description
7-Bromoindole is a halogenated derivative of indole, a fundamental heterocyclic compound Indole and its derivatives are widely recognized for their biological and pharmacological activities
Mechanism of Action
Target of Action
7-Bromoindole, also known as 7-bromo-1H-indole, has been reported to target Escherichia coli O157:H7 (EHEC) . EHEC is a pathogenic strain of E. coli that is responsible for outbreaks of hemorrhagic colitis worldwide .
Mode of Action
This compound exhibits antimicrobial and antibiofilm abilities against EHEC . It inhibits EHEC biofilm formation without affecting planktonic cell growth . At concentrations greater than their minimum inhibitory concentrations (MICs), this compound shows bactericidal activity .
Biochemical Pathways
This compound affects the pathways related to biofilm formation in EHEC . It reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of biofilm formation, swimming and swarming motility, and curli formation in EHEC . These effects contribute to its antimicrobial and antibiofilm activities against EHEC .
Biochemical Analysis
Biochemical Properties
7-Bromoindole plays a significant role in biochemical reactions, particularly in the inhibition of staphyloxanthin production in Staphylococcus aureus . This compound interacts with various enzymes and proteins, including halogenases and monooxygenases, which facilitate its transformation into other bioactive derivatives . The nature of these interactions often involves halogenation and oxidation reactions, which modify the indole ring structure and enhance its bioactivity.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. In Escherichia coli, it has been observed to inhibit biofilm formation by reducing swimming and swarming motility and curli formation . This compound also influences cell signaling pathways and gene expression, particularly those involved in antimicrobial resistance and biofilm formation. Additionally, this compound affects cellular metabolism by altering the degradation pathways of amino acids to pyruvate or succinate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the production of staphyloxanthin in Staphylococcus aureus by interfering with the biosynthetic pathway of this pigment . At the molecular level, this compound binds to enzymes involved in the halogenation and oxidation of the indole ring, resulting in the formation of bioactive derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its bioactivity may degrade over extended periods . Long-term studies have shown that this compound can maintain its antimicrobial properties for several weeks, although its efficacy may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its bioactivity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of amino acids and the biosynthesis of bioactive indole derivatives . It interacts with enzymes such as halogenases and monooxygenases, which facilitate its conversion into various halogenated and oxygenated compounds. These metabolic pathways play a crucial role in modulating the compound’s bioactivity and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its solubility and affinity for various cellular components, which determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and interact with various cellular structures, including the endoplasmic reticulum and mitochondria. These interactions play a crucial role in modulating its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromoindole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature. Another method involves the use of this compound-2-carboxylic acid as a precursor, which undergoes decarboxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indoles .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
- Substituted indoles, indole-2,3-diones, indolines, and biaryl compounds.
Scientific Research Applications
7-Bromoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromoindole
- 6-Bromoindole
- 7-Chloroindole
- 7-Iodoindole
Comparison: While all these compounds share the indole core structure, the position and type of halogen atom significantly influence their chemical reactivity and biological activity. For example, 7-bromoindole is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the biological activities of these compounds can vary, with this compound showing distinct antimicrobial properties .
Properties
IUPAC Name |
7-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVSEFWZUWZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373698 | |
Record name | 7-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-51-7 | |
Record name | 7-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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